molecular formula C3H7ClFNO2 B2401761 (2S)-3-AMINO-2-FLUOROPROPANOIC ACID HYDROCHLORIDE CAS No. 1414874-20-6

(2S)-3-AMINO-2-FLUOROPROPANOIC ACID HYDROCHLORIDE

Cat. No.: B2401761
CAS No.: 1414874-20-6
M. Wt: 143.54
InChI Key: CVYOZQFAVJXJTK-DKWTVANSSA-N
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Description

(s)-3-Amino-2-fluoropropanoic acid hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties. This compound is an amino acid derivative, where the amino group is attached to the third carbon, and a fluorine atom is attached to the second carbon. The hydrochloride form indicates that it is combined with hydrochloric acid to form a salt, which often enhances its stability and solubility.

Mechanism of Action

Biochemical Pathways

It is possible that this compound could be involved in the metabolism of proteins, given its structural similarity to amino acids . .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of (S)-3-Amino-2-fluoropropanoic acid hydrochloride are not well studied. As a small molecule, it is likely to be absorbed in the gastrointestinal tract following oral administration. Its distribution within the body, metabolism, and excretion would depend on its specific interactions with various proteins and enzymes .

Result of Action

The molecular and cellular effects of (S)-3-Amino-2-fluoropropanoic acid hydrochloride’s action are not well documented. Given its structural similarity to amino acids, it may influence protein synthesis or other cellular processes involving amino acids. The specific effects would depend on its interactions with its targets .

Action Environment

The action, efficacy, and stability of (S)-3-Amino-2-fluoropropanoic acid hydrochloride could be influenced by various environmental factors. For instance, the pH of the environment could affect its ionization state and therefore its interactions with its targets. Other factors such as temperature, presence of other molecules, and specific conditions within the body could also influence its action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-3-Amino-2-fluoropropanoic acid hydrochloride typically involves the introduction of a fluorine atom into a propanoic acid derivative. One common method is the fluorination of a suitable precursor using reagents like diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF2). The reaction conditions often require anhydrous environments and controlled temperatures to ensure selective fluorination.

Industrial Production Methods

On an industrial scale, the production of (s)-3-Amino-2-fluoropropanoic acid hydrochloride may involve more cost-effective and scalable methods. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The final product is typically purified through crystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(s)-3-Amino-2-fluoropropanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific solvents and temperatures.

Major Products

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxo derivatives, reduction may produce alcohols, and substitution reactions can lead to various substituted derivatives.

Scientific Research Applications

(s)-3-Amino-2-fluoropropanoic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study enzyme mechanisms and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.

    Industry: It is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2-chloropropanoic acid hydrochloride
  • 3-Amino-2-bromopropanoic acid hydrochloride
  • 3-Amino-2-iodopropanoic acid hydrochloride

Uniqueness

(s)-3-Amino-2-fluoropropanoic acid hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can significantly alter the compound’s reactivity and interaction with biological targets compared to its halogenated counterparts.

This detailed article provides a comprehensive overview of (s)-3-Amino-2-fluoropropanoic acid hydrochloride, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2S)-3-amino-2-fluoropropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6FNO2.ClH/c4-2(1-5)3(6)7;/h2H,1,5H2,(H,6,7);1H/t2-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYOZQFAVJXJTK-DKWTVANSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414874-20-6
Record name (2S)-3-amino-2-fluoropropanoic acid hydrochloride
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